molecular formula C21H27NO B286572 3-methyl-N-(2-methyl-1-phenylpropyl)-2-phenylbutanamide

3-methyl-N-(2-methyl-1-phenylpropyl)-2-phenylbutanamide

Cat. No. B286572
M. Wt: 309.4 g/mol
InChI Key: XYDUVAQOHZKDBE-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methyl-1-phenylpropyl)-2-phenylbutanamide, also known as U-47700, is a synthetic opioid that has gained popularity as a recreational drug. However, its chemical structure and properties have also attracted the attention of researchers for potential scientific applications.

Scientific Research Applications

3-methyl-N-(2-methyl-1-phenylpropyl)-2-phenylbutanamide has been studied for its potential use as a painkiller due to its opioid properties. It has been shown to bind to the mu-opioid receptor, producing analgesic effects similar to other opioids such as morphine. Additionally, 3-methyl-N-(2-methyl-1-phenylpropyl)-2-phenylbutanamide has been studied for its potential use in treating opioid addiction and withdrawal symptoms.

Mechanism of Action

3-methyl-N-(2-methyl-1-phenylpropyl)-2-phenylbutanamide binds to the mu-opioid receptor, which is responsible for mediating the effects of endogenous opioids such as endorphins. This binding results in the activation of the G protein-coupled receptor, leading to the inhibition of adenylate cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This ultimately results in the inhibition of neurotransmitter release, leading to the analgesic effects of 3-methyl-N-(2-methyl-1-phenylpropyl)-2-phenylbutanamide.
Biochemical and Physiological Effects
3-methyl-N-(2-methyl-1-phenylpropyl)-2-phenylbutanamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids and are mediated by the activation of the mu-opioid receptor.

Advantages and Limitations for Lab Experiments

3-methyl-N-(2-methyl-1-phenylpropyl)-2-phenylbutanamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its potential for abuse and toxicity limit its use in research and clinical settings.

Future Directions

Future research on 3-methyl-N-(2-methyl-1-phenylpropyl)-2-phenylbutanamide should focus on its potential use as a painkiller and treatment for opioid addiction. Additionally, further studies should investigate its safety and toxicity profile to better understand its potential risks and benefits. Finally, research should explore the development of new compounds with similar properties to 3-methyl-N-(2-methyl-1-phenylpropyl)-2-phenylbutanamide that may have improved safety and efficacy profiles.

Synthesis Methods

3-methyl-N-(2-methyl-1-phenylpropyl)-2-phenylbutanamide can be synthesized through a multistep process starting with the reaction of 2-phenylbutyronitrile with magnesium and then reacting the resulting product with 2-methyl-1-phenylpropan-2-amine. The final step involves the reaction of the intermediate product with methyl iodide to form 3-methyl-N-(2-methyl-1-phenylpropyl)-2-phenylbutanamide.

properties

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

3-methyl-N-(2-methyl-1-phenylpropyl)-2-phenylbutanamide

InChI

InChI=1S/C21H27NO/c1-15(2)19(17-11-7-5-8-12-17)21(23)22-20(16(3)4)18-13-9-6-10-14-18/h5-16,19-20H,1-4H3,(H,22,23)

InChI Key

XYDUVAQOHZKDBE-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(C)C

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(C)C

Origin of Product

United States

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